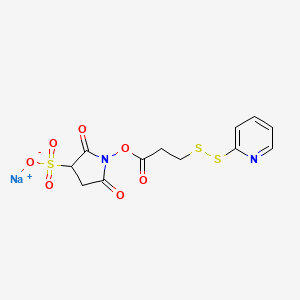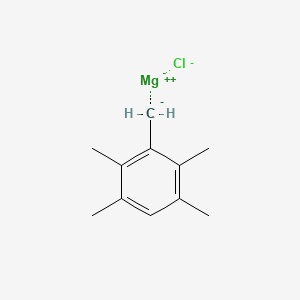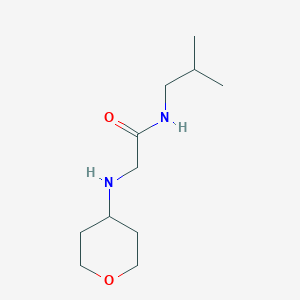![molecular formula C44H32N8Zn B14889111 [Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc](/img/structure/B14889111.png)
[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(p-aminophenyl)porphyrinato(2-)zinc: is a coordination compound where a zinc ion is coordinated to a porphyrin ring substituted with four p-aminophenyl groups Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(p-aminophenyl)porphyrinato(2-)zinc typically involves the reaction of zinc salts with Tetrakis(p-aminophenyl)porphyrin. One common method is to dissolve Tetrakis(p-aminophenyl)porphyrin in a solvent such as dimethylformamide (DMF) and then add a zinc salt like zinc acetate. The mixture is stirred at elevated temperatures to facilitate the coordination of the zinc ion to the porphyrin ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: Tetrakis(p-aminophenyl)porphyrinato(2-)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: It can be reduced under specific conditions to yield reduced forms of the porphyrin ring.
Substitution: The p-aminophenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc(III) porphyrin complexes, while substitution reactions can introduce various functional groups onto the p-aminophenyl rings .
科学的研究の応用
Chemistry: In chemistry, Tetrakis(p-aminophenyl)porphyrinato(2-)zinc is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as oxidation and reduction with high efficiency.
Biology: The compound is studied for its potential use in biological systems, particularly in mimicking the function of natural porphyrins. It has applications in studying enzyme mechanisms and developing new biomimetic catalysts.
Medicine: In medicine, Tetrakis(p-aminophenyl)porphyrinato(2-)zinc is explored for its potential in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for treating certain types of cancer .
Industry: Industrially, the compound is used in the development of new materials, such as sensors and photovoltaic devices.
作用機序
The mechanism by which Tetrakis(p-aminophenyl)porphyrinato(2-)zinc exerts its effects involves the interaction of the zinc ion with various molecular targets. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The porphyrin ring’s electronic structure plays a crucial role in this process, facilitating efficient energy transfer .
類似化合物との比較
- Tetrakis(p-sulfonatophenyl)porphyrinato(2-)zinc
- Tetrakis(p-carboxyphenyl)porphyrinato(2-)zinc
- Tetrakis(p-methoxyphenyl)porphyrinato(2-)zinc
Comparison: Compared to Tetrakis(p-sulfonatophenyl)porphyrinato(2-)zinc, it has different solubility and electronic properties, making it more suitable for specific applications such as catalysis and photodynamic therapy .
特性
分子式 |
C44H32N8Zn |
|---|---|
分子量 |
738.2 g/mol |
IUPAC名 |
zinc;4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline |
InChI |
InChI=1S/C44H32N8.Zn/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2 |
InChIキー |
AFNZOXRYHKSQEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)[N-]3)N.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
![(2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid](/img/structure/B14889035.png)
![(2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14889043.png)
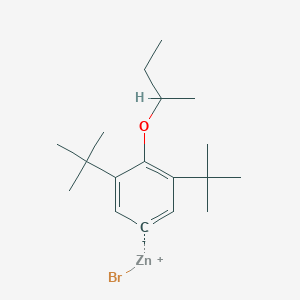
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
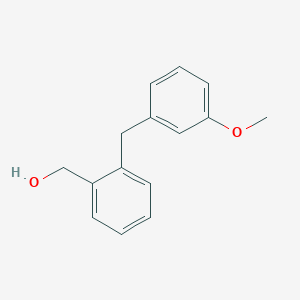
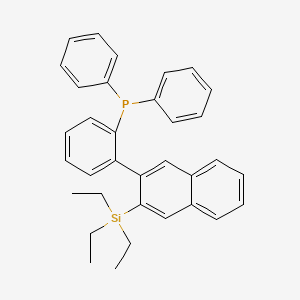
![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)

